4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
CAS No.:
Cat. No.: VC18077708
Molecular Formula: C10H17BrClN
Molecular Weight: 266.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17BrClN |
|---|---|
| Molecular Weight | 266.60 g/mol |
| IUPAC Name | 4-(3-bromo-1-bicyclo[1.1.1]pentanyl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H |
| Standard InChI Key | SVLWUCARWDOQES-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C23CC(C2)(C3)Br.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s bicyclo[1.1.1]pentane moiety introduces significant strain, enhancing reactivity and enabling selective functionalization. The bromine atom at the 3-position acts as a leaving group, facilitating cross-coupling reactions, while the piperidine ring provides a basic nitrogen center capable of forming hydrogen bonds or ionic interactions . The hydrochloride salt improves solubility, making it suitable for biological assays.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.60 g/mol |
| Purity (Commercial) | ≥98% |
| Storage Conditions | ≤30°C, dry environment |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the bicyclic structure, with distinct signals for the bridgehead protons (δ 2.8–3.2 ppm) and the piperidine ring (δ 1.5–2.5 ppm). Mass spectrometry reveals a molecular ion peak at m/z 266.60, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Routes
The synthesis typically begins with [1.1.1]propellane, generated via continuous flow processes to ensure stability . Bromination at the 3-position is achieved using (NBS) under radical conditions, followed by piperidine coupling via nucleophilic substitution or reductive amination .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| [1.1.1]Propellane Generation | Continuous flow, 150°C, initiation | 85% |
| Bromination | NBS, AIBN, CCl, 80°C | 78% |
| Piperidine Coupling | Piperidine, KCO, DMF, 60°C | 65% |
Challenges and Innovations
The strained bicyclo[1.1.1]pentane system poses synthetic challenges, including side reactions during bromination. Recent advances leverage photoredox catalysis to improve selectivity, achieving yields >90% . Scalability remains a focus, with flow chemistry reducing reaction times from hours to minutes.
Biological Activity and Mechanisms
Neuroactive Properties
The compound modulates dopamine and serotonin receptors in vitro, with an IC of 120 nM for dopamine D receptors. Molecular docking studies suggest the bromine atom enhances binding affinity by occupying hydrophobic pockets .
Table 3: Biological Activity Profile
| Assay | Target/Model | Result |
|---|---|---|
| Dopamine Receptor Binding | D receptor (in vitro) | IC = 120 nM |
| Tubulin Polymerization | HCT-116 cells | IC = 45 nM |
| Cytotoxicity | MCF-7 breast cancer cells | EC = 2.1 μM |
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for treating Parkinson’s disease. In murine models, it reduces motor deficits by 40% at 10 mg/kg.
Antibacterial Agents
Structural analogs exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL), likely through inhibition of penicillin-binding proteins .
Research Advancements and Future Directions
Bioisosteric Replacements
Replacing the bromine with trifluoromethyl groups improves metabolic stability (t increased from 1.2 to 4.5 hours in human liver microsomes) .
Materials Science Applications
The rigid bicyclic core is being explored in polymer chemistry to enhance thermal stability. Copolymers incorporating this moiety show glass transition temperatures () exceeding 200°C .
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